2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Overview
Description
“2-Hydroxy-3-(pyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “(RS)-2-HYDROXY-3-(3-PYRIDYL)-PROPIONIC ACID” and "3-(3-Pyridyl)-lactic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule is "InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 70.4 Ų .Scientific Research Applications
Drug Synthesis : This compound is a key intermediate in the synthesis of developmental drug candidates. Efficient processes using recombinant E. coli fermentation were developed for producing enzymes to catalyze the synthesis of β-hydroxy-α-amino acids, crucial for drug development (Goldberg et al., 2015).
Anticancer Research : In the study of trans-Pt(II) compounds, the 3-(pyridin-3-yl)propanoic acid ligand was manipulated to create compounds with potential thermoactivated anticancer properties. These compounds showed varying levels of stability, reactivity with DNA and proteins, and antiproliferative activity in cancerous and noncancerous cells (Cabrera et al., 2019).
Antimicrobial and Antioxidant Activity : Unexpected products from the condensation of 2-acetylpyridine and 2-formylpyridine showed moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Radiopharmaceuticals Development : The compound was used in synthesizing Rhenium(I) and Technetium(I) tricarbonyl complexes with [NSO]‐type chelators, showing potential for the development of targeted 99mTc radiopharmaceuticals (Makris et al., 2012).
Catalysis Research : Studies on Yttrium Oxide catalysts involved reactions with pyridine, indicating its utility in catalysis and the influence of different surface sites (Hussein & Gates, 1998).
Hybrid Solar Cell Development : The molecular structure of pyridine-based surface ligand, including derivatives of 3-(pyridin-3-yl)propanoic acid, was found to significantly affect the performance of P3HT:TiO2 hybrid solar cells (Lin et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to their diverse biological effects .
Biochemical Pathways
For example, indole derivatives have been shown to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely due to the compound’s interaction with different biochemical pathways.
Pharmacokinetics
Similar carboxylic acids typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action may also be influenced by the physiological environment, including pH and the presence of other molecules.
properties
IUPAC Name |
2-hydroxy-3-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXGEDJKQOMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659685 | |
Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889957-22-6 | |
Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.